Receptor Binding Signature: Asenapine Demonstrates a Distinct Rank Order of Affinities Compared to Risperidone, Olanzapine, and Clozapine
In a direct comparative study using cloned human receptors under standardized assay conditions, asenapine exhibited a receptor binding profile that differed significantly from risperidone, olanzapine, clozapine, quetiapine, ziprasidone, and aripiprazole. Asenapine showed uniquely high affinity for 5-HT2C (pKi = 10.5) and 5-HT2A (pKi = 10.2) receptors, and was the only agent tested with measurable affinity for histamine H2 receptors (pKi = 8.2) [1]. The rank order of binding affinities across serotonin receptor subtypes differed from all comparators [2].
| Evidence Dimension | Receptor binding affinity (pKi) |
|---|---|
| Target Compound Data | 5-HT2A pKi = 10.2; 5-HT2C pKi = 10.5; 5-HT7 pKi = 9.9; D2 pKi = 8.9; H2 pKi = 8.2 |
| Comparator Or Baseline | Risperidone, olanzapine, clozapine, quetiapine, ziprasidone, aripiprazole (no affinity for H2; varied rank orders) |
| Quantified Difference | Unique H2 affinity absent in all comparators; distinct rank order of serotonin receptor affinities |
| Conditions | Cloned human receptor binding assays |
Why This Matters
The distinct receptor signature enables differential engagement of serotonergic and histaminergic pathways, which may translate to unique therapeutic and side effect profiles relevant for experimental design and compound selection.
- [1] Wong EH, Zorn SH, Shahid M, Walker G. Asenapine: a novel psychopharmacologic agent with a unique human receptor signature. J Psychopharmacol. 2009;23(1):65-73. View Source
- [2] Synapse Database. 5-HT1A receptor x 5-HT2C receptor x 5-HT2A receptor x D2 receptor x 5-HT2B receptor - Asenapine Comparative Pharmacology. View Source
